molecular formula C16H16O2 B14693575 2,5-Diphenyl-1,4-dioxane CAS No. 24407-16-7

2,5-Diphenyl-1,4-dioxane

Cat. No.: B14693575
CAS No.: 24407-16-7
M. Wt: 240.30 g/mol
InChI Key: ABGVEUTTXDOFNV-UHFFFAOYSA-N
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Description

2,5-Diphenyl-1,4-dioxane is an organic compound with the molecular formula C16H16O2. It is a heterocyclic compound featuring a dioxane ring substituted with two phenyl groups at the 2 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Diphenyl-1,4-dioxane can be synthesized through several methods. One common synthetic route involves the reaction of styrene oxide with phenylacetaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the dioxane ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of catalysts and controlled reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,5-Diphenyl-1,4-dioxane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield dioxane derivatives with additional functional groups, while substitution reactions can introduce various substituents on the phenyl rings .

Scientific Research Applications

2,5-Diphenyl-1,4-dioxane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,5-diphenyl-1,4-dioxane involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound can act as a substrate for enzymes like cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further react to produce various products, depending on the reaction conditions .

Comparison with Similar Compounds

Uniqueness: 2,5-Diphenyl-1,4-dioxane is unique due to the presence of phenyl groups, which impart distinct chemical properties and reactivity compared to other dioxane derivatives. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

24407-16-7

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

2,5-diphenyl-1,4-dioxane

InChI

InChI=1S/C16H16O2/c1-3-7-13(8-4-1)15-11-18-16(12-17-15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2

InChI Key

ABGVEUTTXDOFNV-UHFFFAOYSA-N

Canonical SMILES

C1C(OCC(O1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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